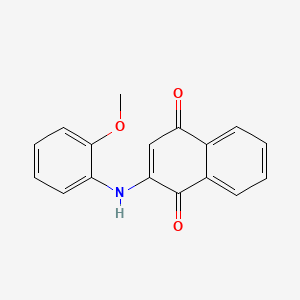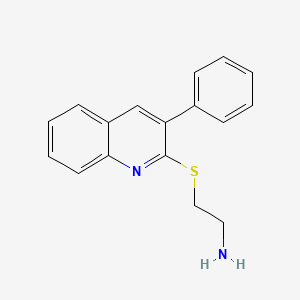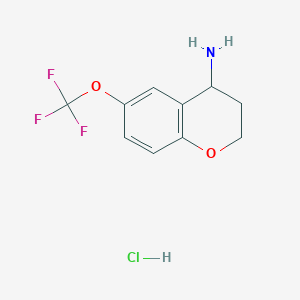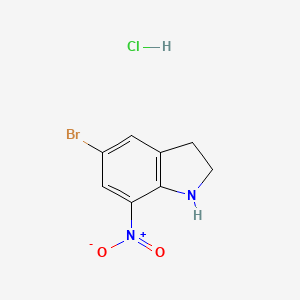![molecular formula C8H7BrN4O2 B11848408 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11848408.png)
7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 3rd position. The pyrazolo[4,3-d]pyrimidine core is known for its biological and pharmacological activities, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The reaction conditions often involve heating the mixture in a solvent such as acetic acid or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include 7-bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxaldehyde or this compound.
Reduction: Products include 5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their medicinal chemistry applications.
Uniqueness: 7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C8H7BrN4O2 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC名 |
7-bromo-5-ethyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-3-10-4-5(7(9)11-3)12-13-6(4)8(14)15/h2H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
KCEXDJGJHTVUSY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(NN=C2C(=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)


![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)




![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)

